
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate, commonly known as TBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrimidines and is widely used as a building block for the synthesis of various biologically active compounds. The unique chemical structure of TBA makes it an attractive target for researchers, as it possesses a wide range of pharmacological properties.
作用機序
The mechanism of action of TBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. TBA has also been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
TBA has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TBA has also been shown to possess anti-inflammatory properties, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, TBA has been shown to possess anti-viral properties, inhibiting the replication of various viruses, including HIV and hepatitis C.
実験室実験の利点と制限
TBA has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective building block for the synthesis of various biologically active compounds. TBA also possesses a wide range of pharmacological properties, making it a useful tool for studying various cellular processes. However, TBA has some limitations, including its potential toxicity and the need for careful handling.
将来の方向性
There are several future directions for the use of TBA in scientific research. One potential area of research is the development of new anti-cancer agents based on the chemical structure of TBA. Another area of research is the development of new anti-viral agents, particularly for the treatment of HIV and hepatitis C. Additionally, TBA could be used as a tool for studying the role of PKC enzymes in cellular processes, as well as for studying the mechanisms of action of various anti-inflammatory agents.
合成法
TBA can be synthesized using a variety of methods, including the reaction of tert-butyl 2-bromoacetate with 4-amino-3-benzyl-2,6-dioxopyrimidine-1(2H)-ylidene in the presence of a base. Another method involves the reaction of tert-butyl 2-chloroacetate with 4-amino-3-benzyl-2,6-dioxopyrimidine-1(2H)-ylidene, followed by the addition of a base. Both of these methods have been used successfully to produce high yields of TBA.
科学的研究の応用
TBA has been extensively used in scientific research due to its unique chemical properties. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. TBA has also been used as a building block for the synthesis of various biologically active compounds, including antiviral drugs, anti-cancer agents, and anti-inflammatory agents.
特性
IUPAC Name |
tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-15(22)11-20-14(21)9-13(18)19(16(20)23)10-12-7-5-4-6-8-12/h4-9H,10-11,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQKXTIJNPHGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2456063.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,5-dimethylbenzamide hydrochloride](/img/structure/B2456064.png)
![N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide](/img/structure/B2456065.png)
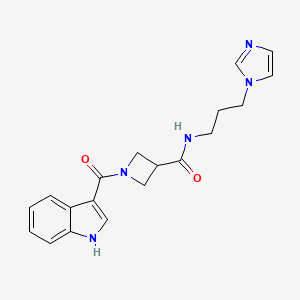
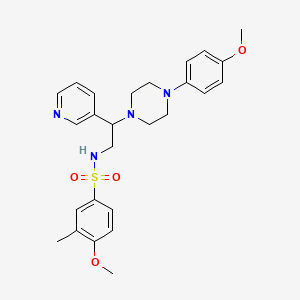
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2456075.png)
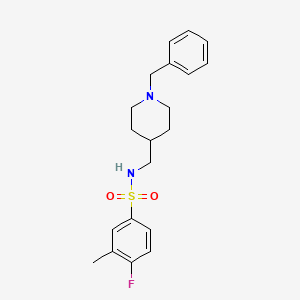
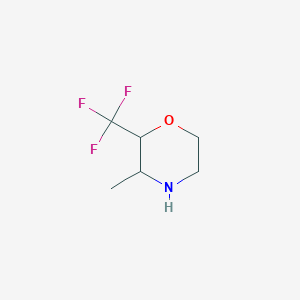
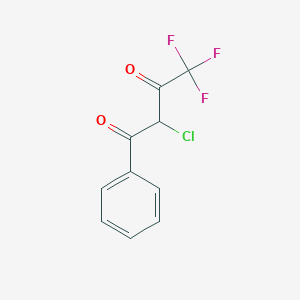
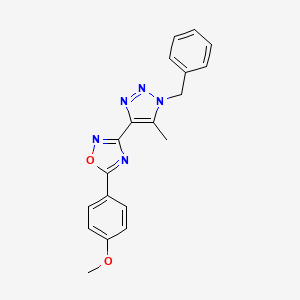
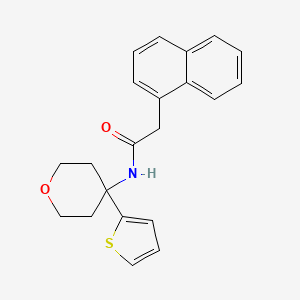
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2456083.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2456084.png)
![1-(3-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2456085.png)